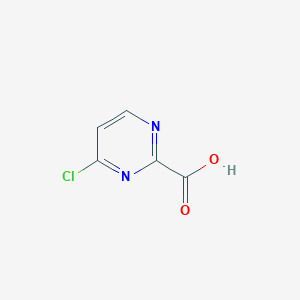

4-Chloropyrimidine-2-carboxylic acid

Description

The exact mass of the compound 4-Chloropyrimidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloropyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURIMXSRDJGGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677251 | |

| Record name | 4-Chloropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-20-6 | |

| Record name | 4-Chloro-2-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloropyrimidine-2-carboxylic acid: A Key Building Block in Modern Drug Discovery

CAS Number: 944901-20-6

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and crucial applications, particularly its role as a versatile scaffold in the design of targeted therapeutics. This document consolidates available scientific information to offer field-proven insights and detailed methodologies, serving as an authoritative resource for those working with this important chemical entity.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in nucleic acids. In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring itself can participate in various non-covalent interactions, making it an ideal framework for the design of enzyme inhibitors and receptor modulators.

4-Chloropyrimidine-2-carboxylic acid combines the key features of the pyrimidine core with two reactive functional groups: a chloro substituent at the 4-position and a carboxylic acid at the 2-position. The chlorine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group provides a site for amide bond formation, esterification, or can act as a key pharmacophoric element, often mimicking a phosphate group to interact with ATP-binding sites in kinases. This unique combination of features makes 4-Chloropyrimidine-2-carboxylic acid a highly valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-Chloropyrimidine-2-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 944901-20-6 | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| IUPAC Name | 4-chloropyrimidine-2-carboxylic acid | [1] |

| Appearance | White to off-white solid | Vendor Information |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge |

Synthesis of 4-Chloropyrimidine-2-carboxylic acid

While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-Chloropyrimidine-2-carboxylic acid is not readily found in the searched literature, a plausible synthetic route can be proposed based on established pyrimidine chemistry. A common strategy for the synthesis of pyrimidine-2-carboxylic acids involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulations.

One potential approach could involve the following conceptual steps:

Figure 1: Conceptual workflow for the synthesis of 4-Chloropyrimidine-2-carboxylic acid.

Note on Synthetic Protocol: The lack of a specific, peer-reviewed protocol necessitates careful development and optimization of a synthetic route in the laboratory. Researchers should draw upon established methods for the synthesis of substituted pyrimidines and exercise caution in handling potentially hazardous reagents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While dedicated spectra for 4-Chloropyrimidine-2-carboxylic acid are not widely published, the expected spectroscopic features can be predicted based on its structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 6-position, which would also be a doublet. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 160-170 ppm). The four carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

C-N and C=N stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.

4.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.54 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be a key diagnostic feature. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and potentially the loss of the chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-Chloropyrimidine-2-carboxylic acid lies in its application as a versatile building block for the synthesis of biologically active molecules, particularly in the field of oncology. The 4-chloropyrimidine moiety is a well-established scaffold for the development of kinase inhibitors.

5.1. Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a bioisostere of the adenine core of ATP, allowing pyrimidine-based inhibitors to bind to the ATP-binding site of kinases and block their activity.

The 4-chloro substituent on the pyrimidine ring is a key feature for covalent kinase inhibitors. It can undergo a nucleophilic aromatic substitution (SₙAr) reaction with a cysteine residue in the active site of certain kinases, leading to the formation of a covalent bond and irreversible inhibition. This covalent targeting can lead to increased potency and prolonged duration of action.

Figure 2: General mechanism of competitive kinase inhibition by a 4-chloropyrimidine derivative.

5.2. Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

The following is a generalized, hypothetical protocol for the synthesis of a kinase inhibitor using 4-Chloropyrimidine-2-carboxylic acid as a starting material. This protocol is for illustrative purposes and would require optimization for a specific target molecule.

Step 1: Amide Coupling

-

Dissolve 4-Chloropyrimidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

-

Dissolve the amide from Step 1 (1.0 eq) in a suitable solvent such as isopropanol or DMF.

-

Add the desired nucleophile (e.g., an aniline or a thiol) (1.0-1.5 eq) and a base if necessary (e.g., potassium carbonate or DIPEA).

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or flash column chromatography to yield the final kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Chloropyrimidine-2-carboxylic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Chloropyrimidine-2-carboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a reactive chloro group and a modifiable carboxylic acid on a biologically relevant pyrimidine scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer and other diseases. While detailed synthetic and spectroscopic data in the public domain is limited, this guide provides a foundational understanding of its properties and potential applications, serving as a catalyst for further research and innovation in drug discovery.

References

[1] ChemWhat. 4-chloropyrimidine-2-carboxylic acid CAS#: 944901-20-6. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Chloropyrimidine-2-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloropyrimidine-2-carboxylic acid

4-Chloropyrimidine-2-carboxylic acid, with a molecular weight of 158.54 g/mol , is a halogenated pyrimidine derivative that has emerged as a valuable building block in medicinal chemistry.[1][2] Its unique electronic properties and trifunctional nature—possessing a reactive chlorine atom, a carboxylic acid handle for amide bond formation, and a pyrimidine core—make it a versatile scaffold for the synthesis of complex molecular architectures. The pyrimidine motif is a cornerstone in the development of a wide array of therapeutics, owing to its presence in nucleobases and its ability to engage in various biological interactions.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloropyrimidine-2-carboxylic acid, with a focus on its role in the development of targeted therapies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-Chloropyrimidine-2-carboxylic acid is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Weight | 158.54 g/mol | [1][5] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][5] |

| CAS Number | 944901-20-6 | [1][2][6] |

| Appearance | Powder | [2] |

| Storage Temperature | -10°C to Inert atmosphere, 2-8°C | [2][7] |

| Purity | Typically ≥95% | [8] |

| InChI Key | UURIMXSRDJGGFO-UHFFFAOYSA-N | [2][5] |

Safety and Handling: 4-Chloropyrimidine-2-carboxylic acid is classified as a warning-level hazardous substance.[2][9] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a dry, well-ventilated place, away from incompatible materials.[7]

Synthesis of 4-Chloropyrimidine-2-carboxylic acid

Figure 1: A conceptual workflow for the synthesis of 4-Chloropyrimidine-2-carboxylic acid.

Causality in Experimental Choices: The choice of starting materials and reagents in pyrimidine synthesis is dictated by the desired substitution pattern. The cyclocondensation reaction is a robust method for forming the pyrimidine core. Subsequent chlorination is a common strategy to introduce a reactive handle for further functionalization, such as nucleophilic aromatic substitution reactions. The carboxylic acid group provides a convenient point for amide coupling, a cornerstone reaction in medicinal chemistry.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] 4-Chloropyrimidine-2-carboxylic acid serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of protein kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can mimic the adenine of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to bind to the ATP-binding site and block kinase activity.

The structure of 4-Chloropyrimidine-2-carboxylic acid is particularly well-suited for the design of kinase inhibitors. The chlorine atom at the 4-position can be displaced by various nucleophiles, such as amines, to introduce moieties that can interact with specific residues in the kinase active site. The carboxylic acid at the 2-position can be converted to an amide, which can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Figure 2: General synthetic scheme for the utilization of 4-Chloropyrimidine-2-carboxylic acid in the synthesis of kinase inhibitors.

Example Application: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. Bisanilinopyrimidines are a class of compounds that have shown high selectivity for Aurora kinases. While a direct synthesis from 4-Chloropyrimidine-2-carboxylic acid is not explicitly detailed, its structural motifs are present in potent Aurora kinase inhibitors. For instance, the development of ortho-chlorophenyl substituted pyrimidines as potent Aurora kinase inhibitors highlights the importance of the substituted pyrimidine core.

Conclusion

4-Chloropyrimidine-2-carboxylic acid is a high-value chemical intermediate with significant potential in drug discovery and development. Its versatile structure allows for the efficient synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for sophisticated building blocks like 4-Chloropyrimidine-2-carboxylic acid is expected to increase, further solidifying its role in the development of next-generation therapeutics.

References

-

4-Chloro-2-pyrimidinecarboxylic acid | C5H3ClN2O2. (n.d.). BuyersGuideChem. Retrieved January 12, 2026, from [Link]

-

4-chloropyrimidine-2-carboxylic acid CAS#: 944901-20-6; ChemWhat Code: 8029. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved January 12, 2026, from [Link]

-

4-Chloro-2-pyrimidinecarboxylic acid | 944901-20-6. (n.d.). BuyersGuideChem. Retrieved January 12, 2026, from [Link]

-

Patent Public Search. (n.d.). USPTO. Retrieved January 12, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Search for patents. (2018, October 18). USPTO. Retrieved January 12, 2026, from [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC - NIH. Retrieved January 12, 2026, from [Link]

Sources

- 1. 4-Chloro-2-pyrimidinecarboxylic acid | C5H3ClN2O2 - BuyersGuideChem [buyersguidechem.com]

- 2. 4-chloropyrimidine-2-carboxylic acid | 944901-20-6 [sigmaaldrich.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS:944901-20-6 FT-0705661 4-chloropyrimidine-2-carboxylic acid Product Detail Information [finetechchem.com]

- 6. 4-chloropyrimidine-2-carboxylic acid | 944901-20-6 [chemicalbook.com]

- 7. 944901-20-6|4-Chloropyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 944901-20-6 4-Chloropyrimidine-2-carboxylic acid AKSci 6183AC [aksci.com]

- 9. 4-chloropyrimidine-2-carboxylic acid | 944901-20-6 [sigmaaldrich.cn]

An In-Depth Technical Guide to 4-Chloropyrimidine-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of a vast array of therapeutic agents. Among the myriad of functionalized pyrimidines, 4-Chloropyrimidine-2-carboxylic acid emerges as a highly versatile and valuable building block. Its unique arrangement of a reactive chlorine atom and a carboxylic acid group on the electron-deficient pyrimidine ring offers a rich platform for synthetic diversification, enabling the construction of complex molecular entities with significant biological potential.

This technical guide provides a comprehensive exploration of 4-Chloropyrimidine-2-carboxylic acid, moving beyond a simple recitation of facts to offer a deeper understanding of its chemical behavior. As a Senior Application Scientist, my goal is to not only present the "what" but to elucidate the "why"—the underlying principles that govern its reactivity and the strategic considerations behind its synthetic utility. This document is designed to empower researchers, from bench chemists to drug development professionals, with the knowledge to effectively harness the potential of this important heterocyclic intermediate. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity with an emphasis on mechanistic understanding, and showcase its applications in the pursuit of novel therapeutics.

Physicochemical Properties of 4-Chloropyrimidine-2-carboxylic acid

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development. While specific experimental data for 4-Chloropyrimidine-2-carboxylic acid is not extensively reported in the public domain, we can infer its key characteristics based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of 4-Chloropyrimidine-2-carboxylic acid

| Property | Value | Source/Justification |

| CAS Number | 944901-20-6 | [1][2][3][4] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Appearance | Expected to be a solid | Based on related compounds[5] |

| Melting Point | Not explicitly reported. | Analogous compounds like 2-Chloropyrimidine-4-carboxylic acid have a melting point of approximately 147-151 °C. |

| Boiling Point | Not reported; likely to decompose upon heating. | Carboxylic acids with heterocyclic rings often have high boiling points and may decompose before boiling. |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents such as DMSO, DMF, and alcohols. | The carboxylic acid group imparts some polarity and potential for hydrogen bonding, while the chlorinated pyrimidine ring is more hydrophobic. General solubility trends of organic compounds suggest this behavior. |

| pKa | Not explicitly reported. | The pKa of the carboxylic acid is expected to be lower (more acidic) than that of benzoic acid due to the electron-withdrawing nature of the chloropyrimidine ring. For comparison, the predicted pKa of 2-chloropyrimidine-4-carboxylic acid is 2.44.[6] |

Synthesis of 4-Chloropyrimidine-2-carboxylic acid: A Strategic Approach

A likely precursor for the synthesis of 4-Chloropyrimidine-2-carboxylic acid is a corresponding methylpyrimidine, which can be oxidized to the carboxylic acid, followed by chlorination. A potential starting material is 2-methylpyrimidine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Chlorination of 2-Methylpyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2-methylpyrimidine.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed in excess POCl₃ which can also act as the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

-

Purification: The crude 2-methyl-4-chloropyrimidine is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Step 2: Oxidation of 2-Methyl-4-chloropyrimidine to 4-Chloropyrimidine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-4-chloropyrimidine in water or a mixture of water and a co-solvent like acetone.

-

Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid, to the suspension.[7] The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide (if KMnO₄ is used) is filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude 4-Chloropyrimidine-2-carboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Mechanistic Insights

The chemical reactivity of 4-Chloropyrimidine-2-carboxylic acid is dominated by the interplay between the electron-deficient pyrimidine ring, the labile chlorine substituent at the 4-position, and the carboxylic acid functionality at the 2-position.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). The chlorine atom at the C4 position is an excellent leaving group, making this site highly reactive towards nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr reactions on chloropyrimidines proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

A wide variety of nucleophiles can be employed to displace the chlorine atom, including:

-

Amines: Primary and secondary amines react readily to form 4-aminopyrimidine derivatives.

-

Alcohols/Alkoxides: In the presence of a base, alcohols, or more readily, alkoxides, can displace the chlorine to yield 4-alkoxypyrimidines.

-

Thiols/Thiolates: Thiolates are excellent nucleophiles and react efficiently to produce 4-(alkyl/aryl)thiopyrimidines.

The reactivity of the C4-chloro group is generally greater than that of a C2-chloro group in pyrimidines, a phenomenon attributed to the greater stabilization of the Meisenheimer complex when the attack occurs at the 4-position.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position offers another handle for synthetic modification. Standard carboxylic acid chemistry can be applied, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Coupling: Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride or using coupling reagents like HATU or EDC) followed by reaction with an amine will form an amide bond.

It is important to consider the relative reactivity of the two functional groups when planning a synthetic sequence. For instance, if a nucleophilic amine is to be used in an amide coupling, it may also react with the C4-chloro position. Protecting group strategies or careful control of reaction conditions may be necessary to achieve the desired selectivity.

Applications in Drug Discovery and Medicinal Chemistry

4-Chloropyrimidine-2-carboxylic acid is a valuable building block in the synthesis of biologically active molecules, particularly in the field of drug discovery. The pyrimidine core is a common feature in many approved drugs, and the ability to introduce diverse functionality at the 4-position via SNAr reactions, coupled with modifications at the carboxylic acid, allows for the rapid generation of compound libraries for screening.

While specific examples detailing the use of 4-Chloropyrimidine-2-carboxylic acid are not abundant in readily accessible literature, its utility can be inferred from the importance of the substituted pyrimidine scaffold in various therapeutic areas. For instance, pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that often interacts with the hinge region of the kinase active site.

-

Antiviral and Anticancer Agents: As analogues of the nucleobases, pyrimidine derivatives can interfere with nucleic acid synthesis and have been successfully developed as antiviral and anticancer drugs.

-

Antimicrobial Agents: The pyrimidine scaffold has been explored for the development of novel antibacterial and antifungal compounds.[8]

The strategic placement of the chloro and carboxylic acid groups in 4-Chloropyrimidine-2-carboxylic acid provides a synthetic vector to explore chemical space around the pyrimidine core, making it an attractive starting material for lead optimization campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloropyrimidine-2-carboxylic acid. Based on available safety data for this and structurally similar compounds, the following hazards are identified:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood.

Conclusion and Future Outlook

4-Chloropyrimidine-2-carboxylic acid, despite the limited availability of its specific experimental data in the public domain, stands as a promising and versatile building block for organic synthesis. Its chemical properties, inferred from its structure and related compounds, highlight its potential in the construction of diverse molecular architectures. The dual reactivity of the C4-chloro group towards nucleophilic substitution and the C2-carboxylic acid for further derivatization provides a powerful platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

As research continues to uncover new biological targets and the demand for novel chemical entities grows, the strategic importance of well-functionalized heterocyclic building blocks like 4-Chloropyrimidine-2-carboxylic acid will undoubtedly increase. It is our hope that this technical guide will serve as a valuable resource for scientists, stimulating further investigation into the chemistry of this compound and ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

Click to expand

-

Agarwal, N., et al. Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-874 (2002). [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 3. 4-chloropyrimidine-2-carboxylic acid | 944901-20-6 [chemicalbook.com]

- 4. CAS:944901-20-6 FT-0705661 4-chloropyrimidine-2-carboxylic acid Product Detail Information [finetechchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. toku-e.com [toku-e.com]

- 9. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to 4-Chloropyrimidine-2-carboxylic acid: Structure Elucidation and Quality Control

Introduction

4-Chloropyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The precise arrangement of its functional groups—a carboxylic acid, a chloro substituent, and the nitrogen atoms within the pyrimidine ring—offers multiple points for chemical modification, making it a versatile intermediate.

The unequivocal structural confirmation and purity assessment of such intermediates are paramount to the success of any synthetic chemistry campaign. Spectroscopic techniques are the cornerstone of this characterization process, providing a detailed fingerprint of the molecule's structure and electronic environment.[1] This guide offers an in-depth analysis of the expected spectroscopic data for 4-Chloropyrimidine-2-carboxylic acid, grounded in established principles and data from analogous structures. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both interpreted data and the robust experimental protocols required to obtain them.

Molecular Structure and Spectroscopic Implications

To effectively interpret spectroscopic data, one must first understand the molecule's structure and the interplay of its electronic features.

Caption: Molecular structure of 4-Chloropyrimidine-2-carboxylic acid with IUPAC numbering.

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron-withdrawing nature is further amplified by the chloro group at the C-4 position and the carboxylic acid at the C-2 position. Consequently, the ring protons (H-5 and H-6) are expected to be significantly deshielded, appearing at a downfield chemical shift in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 4-Chloropyrimidine-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum is anticipated to be simple yet highly informative, featuring two signals for the aromatic protons and a broad signal for the acidic proton.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloropyrimidine-2-carboxylic acid

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.1 - 9.3 | Doublet | 1H | H-6 | Deshielded by adjacent N1 and the electron-withdrawing C2-COOH group. |

| ~8.0 - 8.2 | Doublet | 1H | H-5 | Deshielded by adjacent N3 and the C4-Cl group. |

| >13.0 | Broad Singlet | 1H | COOH | Typical for a carboxylic acid proton; broad due to hydrogen bonding and exchange. |

Note: Predicted values are based on analysis of similar pyrimidine and pyridine derivatives in DMSO-d₆. Actual shifts may vary based on solvent and concentration.[2][3]

The key diagnostic feature is the presence of two doublets in the aromatic region, confirming the disubstitution pattern. The coupling constant between H-5 and H-6 is expected to be small (J ≈ 5-6 Hz), which is typical for protons in a six-membered heteroaromatic ring.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. Given the molecule's asymmetry, all five carbon atoms are expected to be distinct.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloropyrimidine-2-carboxylic acid

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~165 - 170 | C=O (COOH) | Characteristic chemical shift for a carboxylic acid carbon.[4][5] |

| ~162 - 165 | C-4 | Attached to an electronegative chlorine atom and adjacent to two ring nitrogens. |

| ~158 - 161 | C-6 | Adjacent to N1 and influenced by the C4-Cl group. |

| ~150 - 155 | C-2 | Attached to the carboxylic acid group and positioned between two nitrogen atoms. |

| ~122 - 125 | C-5 | The carbon bearing a proton, typically the least deshielded of the pyrimidine ring carbons. |

Note: Predicted values are based on analysis of structurally related compounds like chloropyrimidines and pyrimidine carboxylic acids.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups by probing their vibrational frequencies.[1] The spectrum of 4-Chloropyrimidine-2-carboxylic acid will be dominated by features of the carboxylic acid group and the pyrimidine ring.

Table 3: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretching (from COOH), indicative of hydrogen-bonded dimers.[5][8][9] |

| ~1725 - 1700 | Strong, Sharp | C=O stretching (carbonyl of the carboxylic acid).[5][8] |

| ~1600 - 1450 | Medium - Strong | C=N and C=C stretching vibrations within the pyrimidine ring.[10] |

| ~1320 - 1210 | Medium | C-O stretching (from COOH).[8] |

| ~950 - 910 | Broad, Medium | O-H bending (out-of-plane).[8] |

| ~850 - 750 | Medium - Strong | C-Cl stretching. |

The most diagnostic feature is the extremely broad O-H stretch that often overlaps with C-H stretching signals, a classic hallmark of a carboxylic acid dimer.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[1] For this molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

-

Molecular Ion (M⁺): The molecular weight is 158.54 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one chlorine atom, two peaks will be observed: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.[2] This isotopic signature is a powerful confirmation of the presence of a single chlorine atom.

-

Key Fragmentation Pathways: The fragmentation is expected to proceed through characteristic losses for carboxylic acids and halogenated aromatics.

-

Loss of OH (M-17): Cleavage of the hydroxyl radical from the carboxylic acid group.

-

Loss of COOH (M-45): Loss of the entire carboxyl group as a radical, a common fragmentation for aromatic carboxylic acids.[12]

-

Loss of Cl (M-35/37): Cleavage of the chlorine radical.

-

Decarboxylation (M-44): Loss of CO₂ from the molecular ion.

-

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a standardized, self-validating workflow for the complete spectroscopic characterization of 4-Chloropyrimidine-2-carboxylic acid.

Caption: Workflow for Spectroscopic Characterization and Validation.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1][2] Dimethyl sulfoxide-d₆ is often chosen for carboxylic acids to ensure solubility and allow observation of the exchangeable COOH proton.

-

Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher recommended for better resolution). Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Use a spectral width of 0-16 ppm. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration, especially for the potentially slow-relaxing quaternary carbons' neighbors.

-

¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is appropriate.[6] A higher number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: No extensive preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Collect the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Sample Introduction: Infuse the sample solution directly into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is common for polar molecules like carboxylic acids.

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Operate the mass analyzer in a full scan mode over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the parent molecular ion to induce fragmentation and confirm structural features.

-

Conclusion

The structural characterization of 4-Chloropyrimidine-2-carboxylic acid is straightforward using a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid confirmation of the critical carboxylic acid functional group. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the characteristic chlorine isotope pattern serving as an unambiguous validation point. The integrated application of these techniques, guided by the robust protocols outlined herein, ensures the confident identification and quality assessment of this important synthetic intermediate, thereby upholding the integrity of the drug development pipeline.

References

-

Arjunan, V., Santhanam, R., & Mohan, S. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. PubMed. Retrieved from [Link]

-

Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. (2018). SIELC Technologies. Retrieved from [Link]

-

Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Retrieved from [Link]

-

2-Chloropyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011). Google Patents.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Khan, A., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

-

Zhang, W., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Introduction to IR Spectroscopy - Carboxylic Acids. (2012). YouTube. Retrieved from [Link]

-

Pyrimidine-2-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

"4-Chloropyrimidine-2-carboxylic acid" NMR spectra

An In-depth Technical Guide to the NMR Spectra of 4-Chloropyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-Chloropyrimidine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. As direct empirical data is not extensively published, this guide synthesizes predictive analysis based on foundational NMR principles and spectral data from structurally analogous compounds. We will delve into the anticipated ¹H and ¹³C NMR spectra, detailing predicted chemical shifts and coupling constants. Furthermore, this document outlines a robust, field-proven protocol for the acquisition and interpretation of high-quality NMR data for this compound, ensuring researchers can confidently verify its structure and purity. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable experimental methodology.

Introduction: The Significance of 4-Chloropyrimidine-2-carboxylic acid

4-Chloropyrimidine-2-carboxylic acid (CAS No: 944901-20-6, Molecular Formula: C₅H₃ClN₂O₂) is a heterocyclic compound of significant interest in the synthesis of targeted therapeutics and functional organic materials.[1] Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the chloro and carboxylic acid functionalities provide versatile handles for further chemical modification.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose. This guide provides an in-depth exploration of the expected NMR spectral characteristics of 4-Chloropyrimidine-2-carboxylic acid and a validated protocol for obtaining high-fidelity spectra.

Predicted NMR Spectral Analysis

The structure of 4-Chloropyrimidine-2-carboxylic acid dictates a specific and predictable NMR fingerprint. The pyrimidine ring contains two protons, H5 and H6, whose electronic environments are influenced by the electron-withdrawing chlorine and carboxylic acid groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be simple, showing signals for the two aromatic protons on the pyrimidine ring and the carboxylic acid proton. Based on data from the closely related compound, 4-Chloropyridine-2-carboxylic acid, we can make robust predictions.[2] The use of deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its excellent solubilizing power for polar, acidic compounds and its high boiling point.[3][4][5][6]

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0 - 13.0 ppm .[7] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent. The exact chemical shift can be highly dependent on concentration and temperature.

-

Pyrimidine Proton H6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded of the ring protons. It will appear as a doublet due to coupling with H5. A predicted chemical shift is in the range of δ 8.8 - 9.0 ppm .

-

Pyrimidine Proton H5: This proton is situated between the chloro-substituted carbon and the C6 carbon. It will appear as a doublet due to coupling with H6. Its predicted chemical shift is in the range of δ 7.8 - 8.0 ppm .

The coupling constant between H5 and H6 (JH5-H6) is expected to be in the range of 4.0 - 5.5 Hz, which is typical for a four-bond coupling in such aromatic systems.

Table 1: Predicted ¹H NMR Data for 4-Chloropyrimidine-2-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | broad singlet | - |

| H6 | 8.8 - 9.0 | doublet | 4.0 - 5.5 |

| H5 | 7.8 - 8.0 | doublet | 4.0 - 5.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon framework. The five carbon atoms in 4-Chloropyrimidine-2-carboxylic acid are chemically distinct and will each produce a unique signal.

-

Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is typically found in the range of δ 160 - 170 ppm .[8]

-

C2 (attached to -COOH): This carbon is deshielded by the adjacent nitrogen and the carboxylic acid group. Its predicted chemical shift is around δ 150 - 155 ppm .

-

C4 (attached to -Cl): The carbon bearing the chlorine atom is also significantly deshielded. A predicted range is δ 160 - 165 ppm .

-

C6: This carbon, bonded to a proton and flanked by two nitrogen atoms, is expected around δ 155 - 160 ppm .

-

C5: The carbon bonded to H5 is anticipated to be the most shielded of the ring carbons, with a predicted chemical shift in the range of δ 120 - 125 ppm .

Table 2: Predicted ¹³C NMR Data for 4-Chloropyrimidine-2-carboxylic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C4 | 160 - 165 |

| C6 | 155 - 160 |

| C2 | 150 - 155 |

| C5 | 120 - 125 |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of 4-Chloropyrimidine-2-carboxylic acid.

Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for carboxylic acids and will allow for the observation of the acidic proton.[9]

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant viscosity issues.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H) can be used for referencing.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 240 ppm (from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Workflow for Structural Verification

The following diagram illustrates the logical flow for confirming the structure of 4-Chloropyrimidine-2-carboxylic acid using NMR spectroscopy.

Caption: Experimental workflow for NMR analysis.

Advanced Structural Verification

For unambiguous assignment and to resolve any spectral overlap, two-dimensional (2D) NMR experiments are highly recommended.

-

D₂O Exchange: To confirm the assignment of the carboxylic acid proton, a simple D₂O exchange experiment can be performed. After acquiring the initial ¹H spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -COOH proton will disappear or significantly diminish due to proton-deuterium exchange.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show a cross-peak between the signals of H5 and H6, definitively confirming their scalar coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It will show cross-peaks between the H5 signal and the C5 signal, and between the H6 signal and the C6 signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be invaluable for assigning the quaternary carbons (C2, C4, and the carboxyl carbon). For instance, H5 should show correlations to C4 and C6, while H6 should show correlations to C2 and C4.

The following diagram illustrates the key expected HMBC correlations.

Sources

- 1. 4-chloropyrimidine-2-carboxylic acid | 944901-20-6 [chemicalbook.com]

- 2. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. medchemexpress.com [medchemexpress.com]

"4-Chloropyrimidine-2-carboxylic acid" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloropyrimidine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Chloropyrimidine-2-carboxylic acid, a heterocyclic building block of significant interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal relationships behind experimental design, ensuring a deep understanding of the molecule's ionization and fragmentation characteristics. We will explore detailed methodologies for both Electrospray Ionization (ESI) and Electron Ionization (EI), present predicted fragmentation pathways, and offer insights for robust data interpretation and structural validation.

Introduction: The Analytical Significance of 4-Chloropyrimidine-2-carboxylic Acid

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including antiviral and antitumor properties.[1][2] 4-Chloropyrimidine-2-carboxylic acid (C₅H₃ClN₂O₂) is a key synthetic intermediate, where each functional group—the pyrimidine ring, the chloro substituent, and the carboxylic acid—imparts distinct chemical reactivity and, consequently, a unique mass spectrometric fingerprint.

A thorough understanding of its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and metabolite identification. This guide provides the authoritative grounding needed to confidently analyze this molecule and its derivatives.

Part 1: Foundational Principles and Pre-Analysis Strategy

Before any analysis, a complete understanding of the analyte's intrinsic properties is critical. This knowledge informs every subsequent decision, from sample preparation to data interpretation.

Core Molecular Properties

The molecular structure dictates the analytical approach. The presence of acidic (carboxylic acid) and basic (ring nitrogens) sites, along with the electronegative chlorine atom, makes 4-Chloropyrimidine-2-carboxylic acid a prime candidate for multiple ionization techniques.

| Property | Value | Significance in Mass Spectrometry |

| Molecular Formula | C₅H₃ClN₂O₂ | Determines the exact monoisotopic mass. |

| Monoisotopic Mass | 157.9883 Da | The primary target for molecular ion detection in high-resolution MS. |

| Average Mass | 158.54 g/mol | Used for calculating concentrations and reagent amounts. |

| Key Feature | Chlorine Atom | The natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a characteristic M+ and M+2 ion cluster with a ~3:1 intensity ratio. This is a definitive diagnostic tool for confirming the presence of chlorine in the parent ion and any chlorine-containing fragments.[3] |

Sample Preparation: A Self-Validating Protocol

The goal of sample preparation is to present the analyte to the ion source in a compatible solvent system at an appropriate concentration, free from interfering contaminants like salts or non-volatile buffers.

Step-by-Step Protocol for LC-MS (ESI) Sample Preparation:

-

Initial Solubilization: Dissolve the solid standard in a high-purity organic solvent such as Methanol or Acetonitrile to create a stock solution (e.g., 1 mg/mL). The use of organic solvent ensures good solubility and compatibility with reverse-phase chromatography.

-

Working Solution Preparation: From the stock, prepare a dilute working solution (e.g., 1-10 µg/mL) using a solvent mixture that mirrors the initial mobile phase conditions of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode or without acid for negative mode). This practice prevents peak distortion caused by solvent mismatch.

-

Filtration (Conditional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to prevent clogging of the LC system and ion source.

-

Final Dilution: Perform a final dilution to the desired concentration for injection (e.g., 50-500 ng/mL). The optimal concentration should be determined empirically to avoid detector saturation.

Part 2: Ionization Method Selection: ESI vs. EI

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the type and extent of information obtained.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules.[4][5] It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. This is the preferred method for molecular weight confirmation and quantitative analysis via LC-MS.

-

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to ionize the sample.[2][6] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[7] EI is the method of choice for detailed structural elucidation and library matching, typically via GC-MS after derivatization (e.g., esterification of the carboxylic acid).

The selection depends entirely on the analytical goal. For confirming the identity of a synthesized product, ESI is sufficient. For distinguishing between isomers or identifying an unknown impurity, the rich fragmentation pattern from EI would be more informative.

Part 3: In-Depth Analysis via Electrospray Ionization (ESI-MS)

Given its polarity, 4-Chloropyrimidine-2-carboxylic acid is exceptionally well-suited for ESI analysis. Both positive and negative ion modes should be explored for comprehensive characterization.

Negative Ion Mode ESI: [M-H]⁻

This is often the most sensitive mode for carboxylic acids. The acidic proton is readily abstracted in the ESI process.

-

Parent Ion: The expected deprotonated molecule [C₅H₂ClN₂O₂]⁻ will appear at m/z 157.0 . The corresponding ³⁷Cl isotopologue will be at m/z 159.0 with approximately one-third the intensity.

-

Primary Fragmentation: Collision-Induced Dissociation (CID) of the m/z 157 ion is predicted to proceed via a highly favorable pathway: the loss of carbon dioxide (CO₂, 44.0 Da). This is a classic fragmentation for deprotonated carboxylic acids.[8]

-

[M-H-CO₂]⁻: The resulting fragment ion would appear at m/z 113.0 . This fragment still contains the chlorine atom, so it will exhibit an accompanying isotopologue at m/z 115.0 .

-

Positive Ion Mode ESI: [M+H]⁺

Protonation will likely occur on one of the basic pyrimidine ring nitrogen atoms.[4]

-

Parent Ion: The protonated molecule [C₅H₄ClN₂O₂]⁺ will be observed at m/z 159.0 . The corresponding ³⁷Cl isotopologue will be at m/z 161.0 .

-

Primary Fragmentation: The fragmentation of the protonated species is less straightforward but is expected to involve losses of small neutral molecules.

-

Loss of H₂O (18.0 Da): If the protonation facilitates intramolecular rearrangement, a loss of water could occur, leading to a fragment at m/z 141.0 .

-

Loss of CO (28.0 Da): Decarbonylation from the carboxylic acid group could yield a fragment at m/z 131.0 .

-

Loss of HCl (36.5 Da): Direct elimination of hydrogen chloride is another plausible pathway, resulting in a fragment at m/z 122.5 .

-

Visualizing ESI Fragmentation Pathways

Caption: Predicted ESI fragmentation pathways for 4-Chloropyrimidine-2-carboxylic acid.

Part 4: In-Depth Analysis via Electron Ionization (EI-MS)

EI provides a complementary and more structurally diagnostic dataset. The resulting molecular ion (M⁺•) is a radical cation, and its fragmentation is driven by the stability of the resulting ions and neutral radicals.

-

Molecular Ion (M⁺•): The molecular ion will appear at m/z 158.0 (for ³⁵Cl) and m/z 160.0 (for ³⁷Cl). Due to the high energy of EI, the molecular ion peak may be of low intensity.[8]

-

Key Fragmentation Pathways:

-

Loss of •Cl: Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 Da), leading to a fragment at m/z 123.0 . This peak will be a singlet, as the diagnostic isotope is lost.

-

Loss of •OH: Alpha-cleavage at the carboxylic acid can eject a hydroxyl radical (17 Da), yielding an acylium ion at m/z 141.0 . This fragment retains the chlorine and will show the characteristic 3:1 isotope pattern at m/z 141/143.[8]

-

Loss of •COOH: Loss of the entire carboxyl radical (45 Da) is a very common pathway for aromatic carboxylic acids, producing a fragment at m/z 113.0 .[8] This fragment will also exhibit the chlorine isotope pattern at m/z 113/115.

-

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. A characteristic fragmentation of pyrimidines involves a retro-Diels-Alder-type reaction, often leading to the expulsion of neutral molecules like hydrogen cyanide (HCN, 27 Da).[6] For example, the m/z 113 fragment could further lose HCN to produce a fragment at m/z 86.0 .

-

Visualizing EI Fragmentation Pathways

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Part 5: Summary of Expected Ions and Data Validation

This table summarizes the key ions to look for during data analysis. The most crucial step in validation is confirming the chlorine isotope pattern for every proposed chlorine-containing fragment.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Identity | Ionization Mode | Notes |

| 159.0 | 161.0 | [M+H]⁺ | ESI (+) | Protonated Molecule |

| 157.0 | 159.0 | [M-H]⁻ | ESI (-) | Deprotonated Molecule |

| 158.0 | 160.0 | M⁺• | EI | Molecular Ion (Radical Cation) |

| 141.0 | 143.0 | [M-OH]⁺ | EI | Loss of hydroxyl radical |

| 113.0 | 115.0 | [M-COOH]⁺ | EI | Loss of carboxyl radical |

| 113.0 | 115.0 | [M-H-CO₂]⁻ | ESI (-) | Decarboxylation of parent ion |

| 123.0 | - | [M-Cl]⁺ | EI | Loss of chlorine radical |

References

-

Kumar, D., Kumar, N. M., & Shah, K. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 7(2), 148-153.

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

-

American Chemical Society Publications. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.

-

ChemicalBook. (2022). 4-chloropyrimidine-2-carboxylic acid | 944901-20-6.

-

ChemWhat. (2025). 4-chloropyrimidine-2-carboxylic acid CAS#: 944901-20-6.

-

Wiley Online Library. (2007). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α-Halogenation of Aldehydes. Angewandte Chemie International Edition.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

ChemicalBook. (2025). 4-Chloropyridine-2-carboxylic acid | 5470-22-4.

-

BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

-

Sigma-Aldrich. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3.

-

PubChem. 2-Chloropyrimidine-4-carboxylic acid.

-

ResearchGate. (2007). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes | Request PDF.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

-

Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164322.

-

DePauw University. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.

-

MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. International Journal of Molecular Sciences.

-

Elsevier. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Phytochemical Analysis.

-

LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. article.sapub.org [article.sapub.org]

- 3. whitman.edu [whitman.edu]

- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Chloropyrimidine-2-carboxylic Acid

This guide provides a comprehensive technical overview of the solubility of 4-Chloropyrimidine-2-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate a thorough understanding of this molecule's solubility characteristics.

Introduction: The Significance of Solubility in Research and Development

4-Chloropyrimidine-2-carboxylic acid is a substituted pyrimidine derivative whose utility as a synthetic intermediate is intrinsically linked to its solubility. Understanding and quantifying the solubility of this compound in various solvent systems is paramount for its effective use in drug discovery and process chemistry. Solubility dictates crucial parameters such as reaction kinetics, purification strategies, formulation development, and bioavailability. This guide aims to provide a detailed exploration of the factors governing the solubility of 4-Chloropyrimidine-2-carboxylic acid and to equip the reader with the knowledge to approach its handling and application with scientific rigor.

Physicochemical Properties of 4-Chloropyrimidine-2-carboxylic Acid

The solubility of a compound is governed by its inherent physicochemical properties. While experimental data for 4-Chloropyrimidine-2-carboxylic acid is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of 4-Chloropyrimidine-2-carboxylic Acid and Related Analogs

| Property | 4-Chloropyrimidine-2-carboxylic Acid | 2-Chloropyrimidine-4-carboxylic acid (Isomer) | Pyrimidine-4-carboxylic acid (Analog) | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | C₅H₃ClN₂O₂ | C₅H₄N₂O₂ | N/A |

| Molecular Weight | 158.54 g/mol | 158.54 g/mol | 124.10 g/mol | N/A |

| Predicted pKa | Not available | 2.44 ± 0.10 | Not available | [1] |

| Predicted logP | Not available | Not available | Not available | N/A |

The presence of a carboxylic acid group, a chloro substituent, and a pyrimidine ring system all contribute to the molecule's polarity, hydrogen bonding capacity, and ionization state, which are the primary determinants of its solubility.

Caption: Chemical structure of 4-Chloropyrimidine-2-carboxylic acid.

Solubility Profile

A comprehensive understanding of a compound's solubility requires its evaluation in a range of solvents, from non-polar organic to polar protic and aprotic systems, as well as in aqueous media under varying pH conditions.

Solubility in Organic Solvents

While specific quantitative data for 4-Chloropyrimidine-2-carboxylic acid is limited, data for the related compound, Pyrimidine-4-carboxylic acid, offers valuable insights[2]. The presence of the chloro group in 4-Chloropyrimidine-2-carboxylic acid is expected to increase its lipophilicity compared to the unsubstituted analog, which may lead to differences in solubility.

Table 2: Qualitative and Semi-Quantitative Solubility of Pyrimidine-4-carboxylic acid (Analog)

| Solvent | Type | Solubility (approx. mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 20 |

| Dimethylformamide (DMF) | Polar Aprotic | 2 |

| Ethanol | Polar Protic | 0.25 |

Data from Cayman Chemical product information sheet for Pyrimidine-4-carboxylic acid.[2]

Based on this analog data and the chemical structure of 4-Chloropyrimidine-2-carboxylic acid, a qualitative solubility prediction can be made:

-

High Solubility: Expected in highly polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule through dipole-dipole interactions.

-

Moderate to Low Solubility: Expected in polar protic solvents like ethanol and methanol. While the carboxylic acid group can form hydrogen bonds, the overall molecule's polarity and crystal lattice energy will play a significant role.

-

Low to Insoluble: Expected in non-polar solvents such as hexanes and toluene, due to the significant mismatch in polarity.

Aqueous Solubility and the Influence of pH

The aqueous solubility of 4-Chloropyrimidine-2-carboxylic acid is expected to be highly dependent on the pH of the solution. As a carboxylic acid, it will exist in its protonated (neutral) form at low pH and its deprotonated (anionic) form at high pH.

The Henderson-Hasselbalch equation provides the theoretical basis for this pH-dependent solubility. The pKa is the pH at which the protonated and deprotonated species are present in equal concentrations. For the isomeric compound, 2-Chloropyrimidine-4-carboxylic acid, a predicted pKa of 2.44 has been reported[1]. This suggests that 4-Chloropyrimidine-2-carboxylic acid is a relatively strong organic acid.

-

At pH < pKa: The compound will be predominantly in its neutral, less soluble form.

-